2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide
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Overview
Description
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is a complex organic compound characterized by the presence of multiple halogen atoms and an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is unique due to the specific arrangement of halogen atoms and the presence of an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H4BrClF2N2O |
---|---|
Molecular Weight |
285.47 g/mol |
IUPAC Name |
2-amino-4-bromo-5-chloro-3,6-difluorobenzamide |
InChI |
InChI=1S/C7H4BrClF2N2O/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H2,13,14) |
InChI Key |
JQCMWJOCOYMHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)N |
Origin of Product |
United States |
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